
(1-(4-Methoxybenzyl)piperidin-3-yl)methanamine hydrochloride
Übersicht
Beschreibung
(1-(4-Methoxybenzyl)piperidin-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C14H23ClN2O and its molecular weight is 270.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties of Derivatives :
- A study by Tacke et al. (2003) explored derivatives of 1-(4-Methoxybenzyl)piperidin-3-yl)methanamine, such as 1‘-organylspiro[indane-1,4‘-piperidine] derivatives, which are high-affinity, selective σ ligands. These compounds were studied for their affinities for various central nervous system receptors (Tacke et al., 2003).
Antimicrobial Activity :
- Maheta et al. (2012) synthesized a series of novel imidazole bearing isoxazole derivatives, including 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, which demonstrated potential antimicrobial activity (Maheta et al., 2012).
Synthetic Methodologies :
- Kametani et al. (1973) conducted a study on the syntheses of heterocyclic compounds involving 1,2,5,6-tetrahydro-2-(4-hydroxy- and/or 4-methoxybenzyl)-3,4-dimethyl-I-(3-methyl-2-butenyl)pyridines, which are related to 1-(4-Methoxybenzyl)piperidin-3-yl)methanamine hydrochloride. This research provides insights into the methodologies for synthesizing related compounds (Kametani et al., 1973).
Biological Evaluation and Docking Analysis :
- Penjisevic et al. (2016) evaluated the biological properties of a series of substituted piperidines, including derivatives of 1-(4-Methoxybenzyl)piperidin-3-yl)methanamine. This study offers insights into the structure-to-activity relationships of these compounds (Penjisevic et al., 2016).
Potential as Radioligands in PET Imaging :
- Matarrese et al. (2000) synthesized and evaluated a derivative, 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate, as a potential radioligand for dopamine D4 receptors in PET imaging studies. Although this specific derivative was not suitable for D4 receptor studies, the research provides an application pathway for similar compounds (Matarrese et al., 2000).
Synthesis of Novel Derivatives for Receptor Studies :
- Guca (2014) synthesized derivatives of (1-(4-Methoxybenzyl)piperidin-3-yl)methanamine, like 3-(4-Benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, for dopamine D4 receptor studies. The affinity constants (Ki) for D4 receptors were determined, highlighting its potential as a dopamine D4 receptor ligand (Guca, 2014).
Exploration in Selective Serotonin Receptor Modulation :
- Sonda et al. (2004) synthesized 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, which demonstrated an effect on gastrointestinal motility, indicating the potential of related compounds in selective serotonin receptor modulation (Sonda et al., 2004).
Eigenschaften
IUPAC Name |
[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-17-14-6-4-12(5-7-14)10-16-8-2-3-13(9-15)11-16;/h4-7,13H,2-3,8-11,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJHSRKORGGFLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


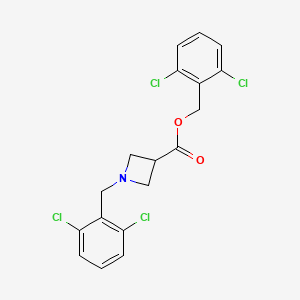

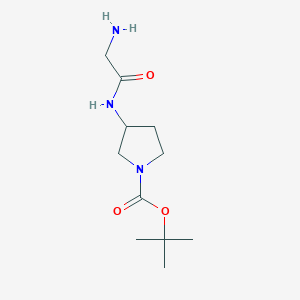


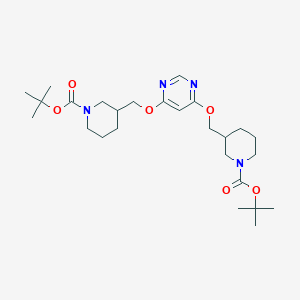

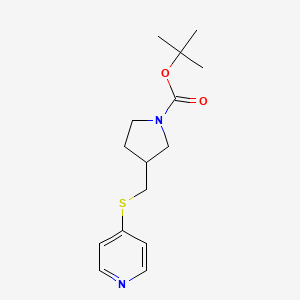

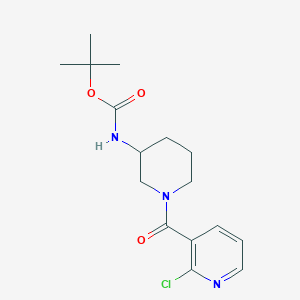
![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B3099464.png)
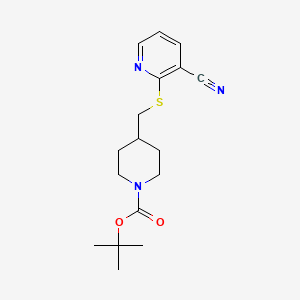
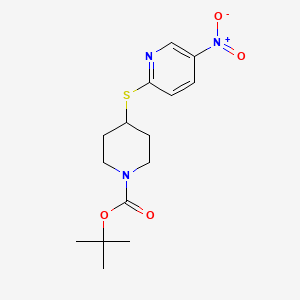
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3099476.png)
